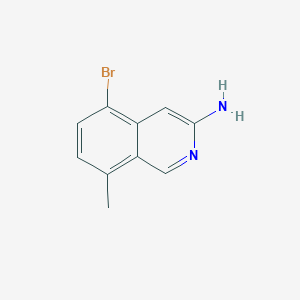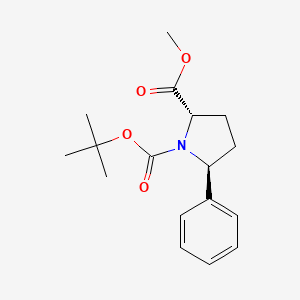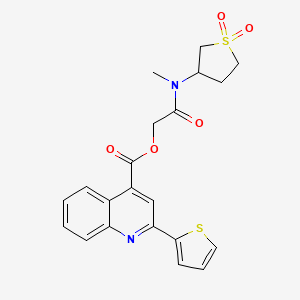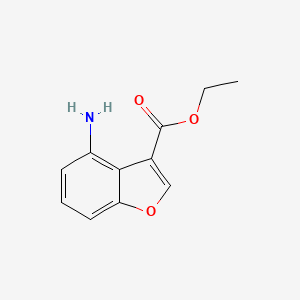
(E)-2-((4-(3-(4-Bromophenyl)allyl)piperazin-1-yl)methyl)-6-fluoroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-((4-(3-(4-Bromophenyl)allyl)piperazin-1-yl)methyl)-6-fluoroquinoline is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound, with its unique structural features, holds potential for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((4-(3-(4-Bromophenyl)allyl)piperazin-1-yl)methyl)-6-fluoroquinoline typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the piperazine moiety and the bromophenylallyl group. Common reagents used in these reactions include bromine, piperazine, and various catalysts to facilitate the formation of the desired product. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Industrial methods may also involve continuous flow reactors to enhance reaction efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-((4-(3-(4-Bromophenyl)allyl)piperazin-1-yl)methyl)-6-fluoroquinoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce dehalogenated or hydrogenated products.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (E)-2-((4-(3-(4-Bromophenyl)allyl)piperazin-1-yl)methyl)-6-fluoroquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Fluoroquinolines: Compounds with similar quinoline cores but different substituents.
Piperazine derivatives: Compounds with the piperazine moiety but different aromatic groups.
Uniqueness
(E)-2-((4-(3-(4-Bromophenyl)allyl)piperazin-1-yl)methyl)-6-fluoroquinoline is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C23H23BrFN3 |
|---|---|
Poids moléculaire |
440.4 g/mol |
Nom IUPAC |
2-[[4-[(E)-3-(4-bromophenyl)prop-2-enyl]piperazin-1-yl]methyl]-6-fluoroquinoline |
InChI |
InChI=1S/C23H23BrFN3/c24-20-6-3-18(4-7-20)2-1-11-27-12-14-28(15-13-27)17-22-9-5-19-16-21(25)8-10-23(19)26-22/h1-10,16H,11-15,17H2/b2-1+ |
Clé InChI |
QMQBZXJOEAWNJD-OWOJBTEDSA-N |
SMILES isomérique |
C1CN(CCN1C/C=C/C2=CC=C(C=C2)Br)CC3=NC4=C(C=C3)C=C(C=C4)F |
SMILES canonique |
C1CN(CCN1CC=CC2=CC=C(C=C2)Br)CC3=NC4=C(C=C3)C=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


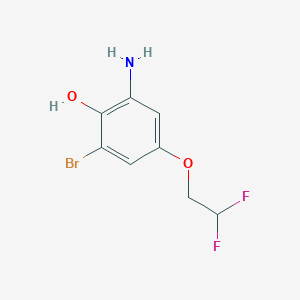
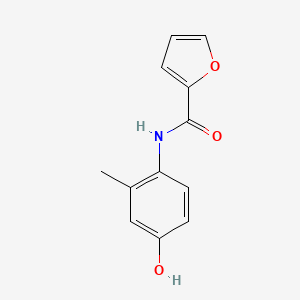
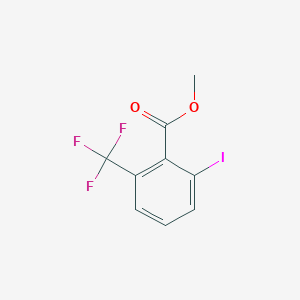

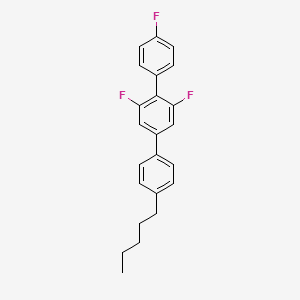
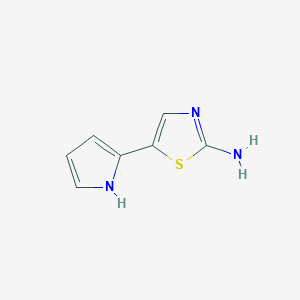
![4-(Methylthio)benzo[d]oxazole-2-carbaldehyde](/img/structure/B12861940.png)
